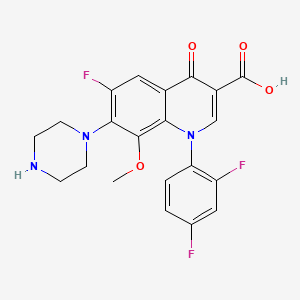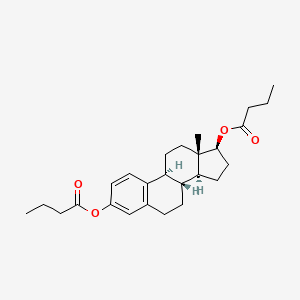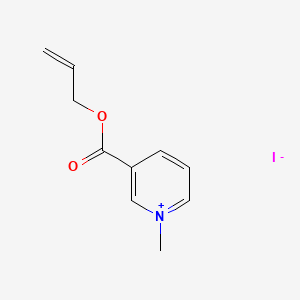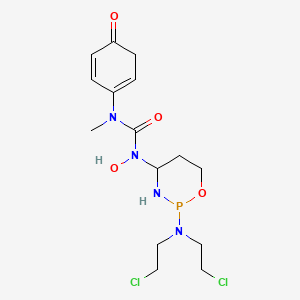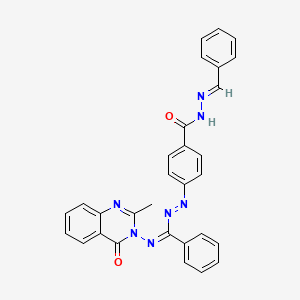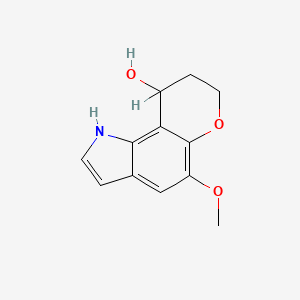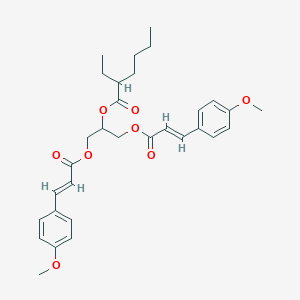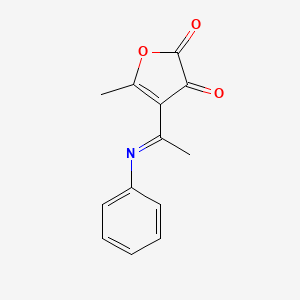
5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione is a heterocyclic compound with a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione typically involves the reaction of 5-methyl-2,3-furandione with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furandione oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Thiazole Derivatives: Thiazoles also have a five-membered ring structure and exhibit various pharmacological properties.
Pyrazole Derivatives: Pyrazoles are another class of heterocyclic compounds with significant medicinal applications.
Uniqueness
5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione is unique due to its specific furan ring structure combined with a phenylimino group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
88556-33-6 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-methyl-4-(C-methyl-N-phenylcarbonimidoyl)furan-2,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-8(14-10-6-4-3-5-7-10)11-9(2)17-13(16)12(11)15/h3-7H,1-2H3 |
InChI Key |
DKHPTGRIGUOCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=O)O1)C(=NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



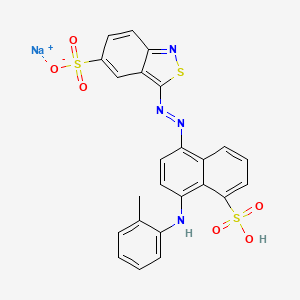

![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)

